molecular formula C14H15N3O4S B2740765 [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3-methoxybenzoate CAS No. 877642-68-7

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3-methoxybenzoate

Cat. No.: B2740765
CAS No.: 877642-68-7
M. Wt: 321.35
InChI Key: BZGFVZCZEWIKSM-UHFFFAOYSA-N
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Description

The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3-methoxybenzoate is a triazine derivative featuring a 1,2,4-triazin-5-one core substituted with a methyl group at position 6, a methylsulfanyl (SMe) group at position 3, and a 3-methoxybenzoate ester at position 3.

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-9-12(18)17(14(22-3)16-15-9)8-21-13(19)10-5-4-6-11(7-10)20-2/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGFVZCZEWIKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC(=CC=C2)OC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3-methoxybenzoate typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the triazine ring, followed by esterification with 3-methoxybenzoic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may have applications in treating certain diseases by targeting specific molecular pathways .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3-methoxybenzoate involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Triazine Derivatives

Property Target Compound Metsulfuron-methyl Ethametsulfuron-methyl
Core Structure 1,2,4-Triazin-5-one 1,3,5-Triazine 1,3,5-Triazine
Substituents 6-Me, 3-SMe, 4-(3-MeO-Bz) 4-MeO, 6-Me 4-EtO, 6-Me
Molecular Weight (g/mol) ~363.4 (estimated) 381.4 395.4
log P (estimated) ~2.5 (SMe contribution) 1.8 2.1
Key Interactions N–H···O hydrogen bonds Van der Waals Van der Waals
Melting Point ~180°C (estimated) 148–154°C 151–155°C

Biological Activity

The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3-methoxybenzoate is a member of the triazinone family, characterized by its unique structural features that confer significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The chemical structure of the compound is defined by its triazinone core and methoxybenzoate moiety. The presence of a methylsulfanyl group enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC13H14N4O4S
Molecular Weight306.34 g/mol
IUPAC NameThis compound
CAS NumberNot available

Biological Activity

Research indicates that compounds with a triazinone core exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities attributed to This compound are summarized below:

Antimicrobial Activity

Studies have shown that triazine derivatives can inhibit the growth of various bacteria and fungi. The compound's unique structure allows it to interact effectively with microbial enzymes.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. Mechanistic studies indicate that it may inhibit specific signaling pathways involved in cell proliferation.

The mechanism of action for this compound is primarily through enzyme inhibition and receptor modulation. The triazinone core allows for selective binding to target enzymes or receptors, which can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Interaction : It may act as an agonist or antagonist at specific receptors, modulating physiological responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the triazine family. Here are notable findings:

  • Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that similar triazine derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli .
  • Study 2 : Research published in Phytotherapy Research indicated that triazine compounds could induce apoptosis in human cancer cell lines through mitochondrial pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of This compound , it is beneficial to compare it with other structurally similar compounds.

Compound NameStructure FeaturesBiological Activity
2-Amino-1,3-thiazoleContains sulfur; known for antimicrobial propertiesAntimicrobial
1,2,4-Triazole derivativesSimilar nitrogen heterocycle; used in antifungal agentsAntifungal
Benzothiazole derivativesContains sulfur and nitrogen; potential anticancer activityAnticancer

Q & A

Basic: What are the key considerations for optimizing the synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3-methoxybenzoate?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:

  • Stepwise Functionalization : Utilize sequential substitution on triazine or triazole cores (e.g., chlorotriazine intermediates, as in ).
  • Temperature and Solvent : Reactions involving nucleophilic substitutions (e.g., with methylsulfanyl groups) often require low temperatures (-35°C to 40°C) and polar aprotic solvents like DMF or DCM .
  • Catalysis : Use bases like DIPEA (1.1–1.6 equiv.) to deprotonate nucleophiles and enhance reactivity .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) is critical for isolating high-purity products, as mixed fractions may require re-chromatography .

Advanced: How can reaction mechanisms for triazine/triazole functionalization be elucidated to resolve contradictions in yield data?

Methodological Answer:
Mechanistic studies involve:

  • Kinetic Analysis : Monitor reaction progress via HPLC or TLC to identify rate-limiting steps (e.g., amine coupling vs. sulfanyl group incorporation) .
  • Isotopic Labeling : Use deuterated reagents to track hydrogen transfer in tautomeric equilibria (relevant for 1,2,4-triazinones) .
  • Computational Modeling : Density Functional Theory (DFT) can predict transition states and regioselectivity, addressing discrepancies in substituent reactivity (e.g., methylsulfanyl vs. methoxy groups) .

Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry of triazine substituents and esterification . Key signals include methylsulfanyl (~δ 2.5 ppm) and triazinone carbonyl (~δ 165–170 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., incomplete substitution by methylsulfanyl groups) .
  • HPLC-PDA : Assess purity (>95%) and monitor degradation under storage conditions (e.g., ester hydrolysis) .

Advanced: How can computational models predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) by leveraging the triazinone core’s hydrogen-bonding capacity .
  • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories, focusing on methoxybenzoate’s hydrophobic interactions .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds (e.g., triazole derivatives in ) .

Basic: How can researchers address low yields during the final esterification step?

Methodological Answer:

  • Activation of Carboxylic Acids : Use coupling agents like DCC/DMAP or EDCI/HOBt to enhance ester formation efficiency .
  • Solvent Optimization : Anhydrous DCM or THF minimizes hydrolysis side reactions .
  • Stoichiometry : Excess methyl 3-methoxybenzoate (1.15–1.5 equiv.) drives the reaction to completion .

Advanced: What strategies validate the compound’s structure-activity relationship (SAR) in enzyme inhibition?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methylsulfanyl with sulfonyl groups) to test steric/electronic effects .
  • Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., xanthine oxidase) using spectrophotometric methods .
  • Crystallography : Co-crystallize the compound with its target to identify binding motifs (e.g., triazinone interactions with catalytic residues) .

Basic: How should researchers handle impurities arising from byproducts in multi-step syntheses?

Methodological Answer:

  • In-Line Monitoring : Use LC-MS after each step to detect intermediates (e.g., unreacted chlorotriazine) .
  • Selective Quenching : Add aqueous NaHCO₃ to remove excess acylating agents .
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to remove hydrophobic byproducts .

Advanced: What mechanistic insights explain contradictory reports on the compound’s stability under acidic conditions?

Methodological Answer:

  • pH-Dependent Degradation Studies : Use ¹H NMR to track ester hydrolysis rates at pH 2–7, identifying labile groups (e.g., methoxybenzoate cleavage) .
  • DFT Calculations : Compare activation energies for acid-catalyzed vs. base-catalyzed degradation pathways .
  • Isolation of Degradants : Characterize byproducts (e.g., 3-methoxybenzoic acid) via HRMS and NMR to refine stability protocols .

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